5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylquinoxalin-2-yl]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves multiple steps, starting with the preparation of the individual heterocyclic components. For instance, the synthesis of 3,5-dimethyl-1H-pyrazole can be achieved by the cyclocondensation of hydrazine with acetylacetone . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The final step involves the coupling of these heterocycles under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce reduced pyrazole derivatives .
Scientific Research Applications
5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Quinoxaline: A related heterocyclic compound with a similar core structure.
Benzodiazole: Another heterocyclic compound with comparable properties.
Uniqueness
5-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLQUINOXALIN-2-YL]AMINO}-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: is unique due to its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23N7O |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-[[3-(3,5-dimethylpyrazol-1-yl)-6-methylquinoxalin-2-yl]amino]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C23H23N7O/c1-13-6-8-17-18(10-13)26-22(30-15(3)11-14(2)27-30)21(25-17)24-16-7-9-19-20(12-16)29(5)23(31)28(19)4/h6-12H,1-5H3,(H,24,25) |
InChI Key |
KPIXIZCCYOOMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N3C(=CC(=N3)C)C)NC4=CC5=C(C=C4)N(C(=O)N5C)C |
Origin of Product |
United States |
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